4-Chloropiperidine

Übersicht

Beschreibung

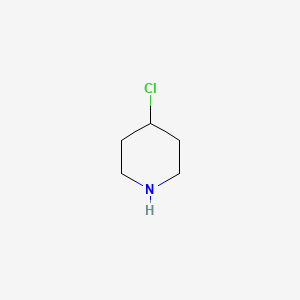

4-Chloropiperidine is a chemical compound with the molecular formula C5H10ClN . It is a colorless to light yellow liquid .

Synthesis Analysis

The synthesis of 4-Chloropiperidine involves a multi-step reaction with three steps . The steps include the use of 1-chloroethyl chloroformate and 1,2-dichloro-ethane at 80°C for 3 hours, followed by the addition of NaBr in methanol at 20°C for 18 hours. The final step involves the use of acetonitrile at 73°C for 18 hours .Molecular Structure Analysis

The molecular structure of 4-Chloropiperidine is represented by the formula C5H10ClN . The molecular weight of the compound is 119.59 g/mol .Chemical Reactions Analysis

4-Chloropiperidine is a reactant in the synthesis of indole and benzimidazole piperazines as histamine H4 receptor antagonist . More detailed information about its chemical reactions can be found in the referenced papers .Physical And Chemical Properties Analysis

4-Chloropiperidine is a clear, colorless to light yellow liquid . It has a boiling point of 60°C . The compound has a density of 1.09 and a refractive index between 1.4880-1.4920 .Wissenschaftliche Forschungsanwendungen

1. Chemical Synthesis and Modifications

4-Chloropiperidine is involved in various chemical synthesis processes. Notably, it is used in the preparation of 3-chloropiperidine compounds via Cu(II)-promoted intramolecular chloroamination and subsequent rearrangement, a process confirmed by NMR and X-ray diffraction experiments (Li et al., 2013). Additionally, efficient synthesis routes for 1-tert-butyl-4-chloropiperidine have been developed, highlighting the versatility of 4-chloropiperidine in generating diverse chemical structures (Amato et al., 2005).

2. Potential in Anticancer Research

4-Chloropiperidine derivatives, specifically bis‐3‐chloropiperidines, have shown promise in anticancer research. They are capable of alkylating DNA, inducing strand cleavage, and inhibiting the activity of essential DNA-processing proteins like topoisomerase IIα. This suggests potential anticancer applications (Sosic et al., 2017). Additionally, 3-chloropiperidines have been explored as mustard-based anticancer agents, exhibiting cytotoxicity against carcinoma cell lines (Carraro et al., 2019).

3. DNA Interaction and Alkylating Properties

Studies on bis‐3‐chloropiperidines reveal their ability to interact with DNA, forming mono- and bifunctional adducts. These compounds undergo alkylation followed by depurination and strand scission, demonstrating their significant DNA alkylating abilities, which are crucial for their potential use in chemotherapy (Zuravka et al., 2014).

4. Photocatalytic Applications

4-Chloropiperidine has been investigated for its degradation via photocatalysis using TiO2 under ultraviolet light. This research is significant for environmental remediation, particularly in the treatment of water contaminated with chloropiperidine compounds (Bawazeer, 2022).

5. Molecular Interactions and Structural Studies

Research has also delved into the molecular interactions and structures of 4-chloropiperidine hydrates. Structural studies using X-ray crystallography and quantum chemistry have provided insights into the behavior of these compounds, which is essential for understanding their properties and applications (Socha et al., 2021).

Safety and Hazards

Wirkmechanismus

Target of Action

4-Chloropiperidine is a reactant in the synthesis of indole and benzimidazole piperazines, acting as a histamine H4 receptor antagonist . The primary target of 4-Chloropiperidine is the histamine H4 receptor, which plays a crucial role in immune response and inflammation.

Mode of Action

The interaction of 4-Chloropiperidine with its targets involves the formation of an electrophilic aziridinium ion by intramolecular displacement of a chloride, which is then readily attacked by nucleophiles such as the guanine base in DNA .

Biochemical Pathways

4-Chloropiperidine affects the histamine signaling pathway. By acting as an antagonist at the histamine H4 receptor, it prevents the receptor from being activated by histamine, thereby inhibiting the downstream effects of histamine signaling .

Pharmacokinetics

It is known that the compound is slightly soluble in chloroform, ethanol, and methanol . This suggests that it may have good bioavailability due to its ability to dissolve in both polar and non-polar solvents.

Result of Action

The molecular and cellular effects of 4-Chloropiperidine’s action involve the alkylation of DNA, which can lead to DNA damage and cell death . This makes 4-Chloropiperidine a potential therapeutic agent for conditions such as cancer.

Action Environment

The action of 4-Chloropiperidine can be influenced by environmental factors such as temperature and pH. For example, the formation of hydrates of 4-Chloropiperidine is influenced by the temperature, with a significant reduction in the number of hydrates compared with the parent amine at higher temperatures . This suggests that the efficacy and stability of 4-Chloropiperidine may vary depending on the environmental conditions.

Eigenschaften

IUPAC Name |

4-chloropiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClN/c6-5-1-3-7-4-2-5/h5,7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBPBXBUHZSOKTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70329538 | |

| Record name | 4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Chloropiperidine | |

CAS RN |

5382-18-3 | |

| Record name | 4-Chloropiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5382-18-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-chloropiperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70329538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is known about the structural characteristics of 4-chloropiperidine?

A1: 4-Chloropiperidine is a substituted piperidine derivative. While the provided abstracts don't explicitly state the molecular formula or weight, they do describe its synthesis. [, , ] One study details using 4-chloropiperidine hydrochloride as a starting material. [] Another focuses on synthesizing 4-chloropiperidine from 4-piperidones or 4-pyridone. [] These studies highlight the importance of the compound's structure in chemical reactions and modifications.

Q2: How does 4-chloropiperidine form hydrates, and what is unique about them?

A2: Research indicates that 4-chloropiperidine can form both monohydrate and trihydrate structures. [, ] Interestingly, the trihydrate exhibits the same L4(6)5(7)6(8) water-layer motif as the trihydrate of 4-methylpiperidine, despite differences in amine-water hydrogen bond arrangements. [, ] This suggests a potential influence of the piperidine ring on water organization in these hydrates. Additionally, chlorine-chlorine interactions are observed in the 4-chloropiperidine hydrate, though their contribution to stability requires further investigation. []

Q3: Have there been any computational studies on 4-chloropiperidine and its hydrates?

A3: Yes, periodic DFT-D3 calculations were used to investigate the energetics of 4-chloropiperidine trihydrate. [] Results revealed that the energy of water layers was similar to that observed in 4-methylpiperidine trihydrate. [] This computational approach provides valuable insights into the stability and interactions within the hydrate structures.

Q4: Are there any efficient synthetic routes for producing 4-chloropiperidine?

A4: Two efficient synthetic routes to 1-tert-butyl-4-chloropiperidine, a derivative of 4-chloropiperidine, have been reported. [] One method utilizes thionyl chloride-mediated chlorination with tetrabutylammonium chloride to suppress unwanted side reactions. [] The second, a novel approach, generates the tert-butyl group via the addition of methylmagnesium chloride to a dimethyliminium salt. [] Another study utilizes piperidin-4-one hydrochloride as a raw material to synthesize 4-chloropiperidine hydrochloride. [] These findings offer valuable strategies for the preparation of 4-chloropiperidine and its derivatives.

Q5: Has the synthesis of 4-chloropiperidine from homoallylic amines been explored?

A5: Yes, a recent study explored a novel approach using HCl·DMPU to generate a reactive electrophile from DMSO. [] This electrophile reacts with homoallylic amines, both aromatic and aliphatic, to produce 4-chloropiperidines in good yields. [] This method, utilizing HCl·DMPU as a dual-purpose reagent, presents a potentially more environmentally friendly route for 4-chloropiperidine synthesis.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.